1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol
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Overview
Description
1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and a phenylpropanol structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with diethylamine and phenylpropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and efficiency. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities and by-products. The final product is subjected to rigorous quality control tests to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted chlorophenyl compounds .
Scientific Research Applications
1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-Chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol include:
- 1-(4-Chlorophenyl)ethylamine
- N-(4-Chlorophenyl)acetamide
- 1-(4-Chlorophenyl)-1-phenylmethanamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, as it can be used to synthesize a wide range of derivatives and investigate different biochemical pathways .
Properties
CAS No. |
5770-84-3 |
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Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(diethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H24ClNO/c1-3-21(4-2)15-14-19(22,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17/h5-13,22H,3-4,14-15H2,1-2H3 |
InChI Key |
WFWKQWWPWACMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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